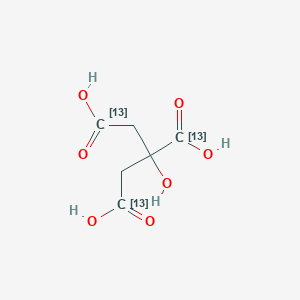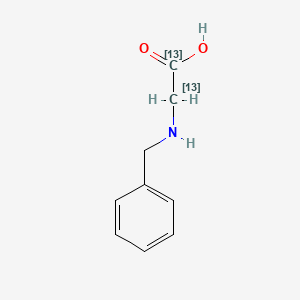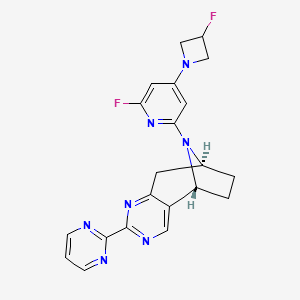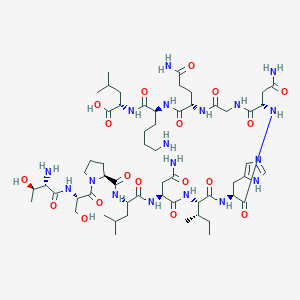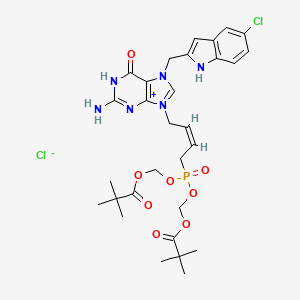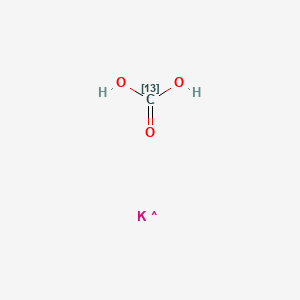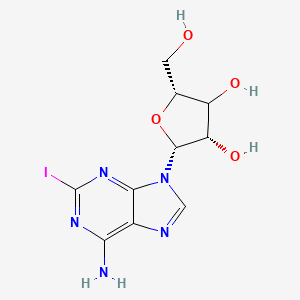
(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine is a complex organic compound that features a thiazole ring, a piperidine ring, and an L-leucine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the incorporation of the L-leucine moiety. Common reagents used in these steps include thionyl chloride, piperidine, and L-leucine. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving the use of catalysts and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic natural substrates.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring provides structural stability. The L-leucine moiety can enhance the compound’s affinity for biological targets, leading to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-valine
- (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-isoleucine
- (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-phenylalanine
Uniqueness
Compared to these similar compounds, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine stands out due to its specific combination of functional groups, which can result in unique biological activities and chemical reactivity. The presence of the L-leucine moiety may also confer specific binding properties that are not observed with other amino acid derivatives.
Propiedades
Fórmula molecular |
C16H24N4O4S |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
(2S)-4-methyl-2-[[4-(1,3-thiazol-2-ylcarbamoyl)piperidine-1-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H24N4O4S/c1-10(2)9-12(14(22)23)18-16(24)20-6-3-11(4-7-20)13(21)19-15-17-5-8-25-15/h5,8,10-12H,3-4,6-7,9H2,1-2H3,(H,18,24)(H,22,23)(H,17,19,21)/t12-/m0/s1 |
Clave InChI |
XXKUWDIUUZIARI-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2 |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
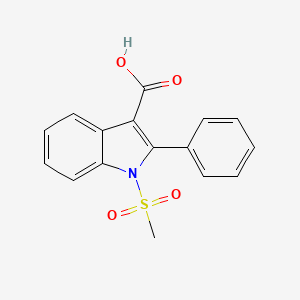

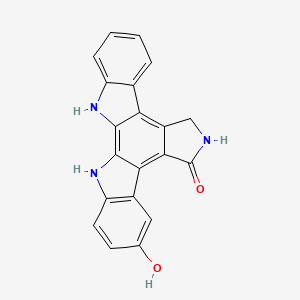
![N-[1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391717.png)
